2-(2-chlorophenoxy)-N'-[(E)-(3-propoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenoxy group and a propoxyphenyl group, which are linked through an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-chlorophenoxyacetic acid hydrazide with 3-propoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)acetic acid: A related compound with herbicidal properties.
2-(3-Chlorophenoxy)propionic acid: Another similar compound used in agricultural applications.
Uniqueness
2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClN2O3 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(3-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-10-23-15-7-5-6-14(11-15)12-20-21-18(22)13-24-17-9-4-3-8-16(17)19/h3-9,11-12H,2,10,13H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
KETCYUXCQKNSRP-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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